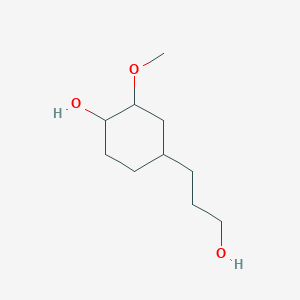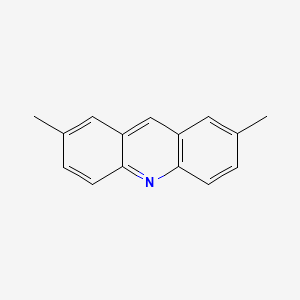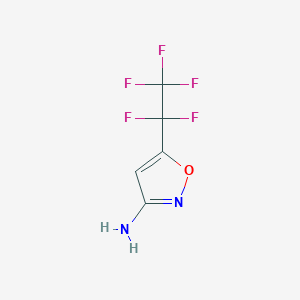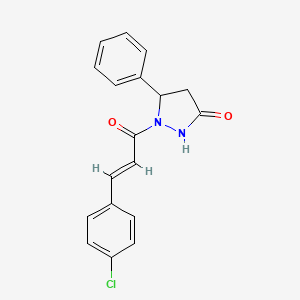![molecular formula C14H16ClN5O B12920386 Acetamide, N-[2-chloro-5-(2,4-diamino-6-ethyl-5-pyrimidinyl)phenyl]- CAS No. 113338-16-2](/img/structure/B12920386.png)
Acetamide, N-[2-chloro-5-(2,4-diamino-6-ethyl-5-pyrimidinyl)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chloro-5-(2,4-diamino-6-ethylpyrimidin-5-yl)phenyl)acetamide: is a heterocyclic compound with the molecular formula C14H16ClN5O It is known for its complex structure, which includes a chlorinated phenyl ring and a pyrimidine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloro-5-(2,4-diamino-6-ethylpyrimidin-5-yl)phenyl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes.
Chlorination: The phenyl ring is chlorinated using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Coupling Reaction: The chlorinated phenyl ring is then coupled with the pyrimidine ring under specific conditions to form the final compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the compound’s structure and purity .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyrimidine rings are replaced with other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Halogens, nucleophiles, often in the presence of catalysts or under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Employed in the study of reaction mechanisms and pathways.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine:
- Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry:
作用機序
The mechanism of action of N-(2-Chloro-5-(2,4-diamino-6-ethylpyrimidin-5-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
類似化合物との比較
- N-(2-Chloro-5-(2,4-diamino-6-ethylpyrimidin-5-yl)phenyl)-N,N-dimethylmethanimidamide
- 2-Chloro-5-nitropyrimidine-4,6-diamine
Comparison: Compared to similar compounds, N-(2-Chloro-5-(2,4-diamino-6-ethylpyrimidin-5-yl)phenyl)acetamide is unique due to its specific substitution pattern and the presence of both chlorinated phenyl and pyrimidine rings.
特性
CAS番号 |
113338-16-2 |
|---|---|
分子式 |
C14H16ClN5O |
分子量 |
305.76 g/mol |
IUPAC名 |
N-[2-chloro-5-(2,4-diamino-6-ethylpyrimidin-5-yl)phenyl]acetamide |
InChI |
InChI=1S/C14H16ClN5O/c1-3-10-12(13(16)20-14(17)19-10)8-4-5-9(15)11(6-8)18-7(2)21/h4-6H,3H2,1-2H3,(H,18,21)(H4,16,17,19,20) |
InChIキー |
PSXDOBPXRIJOMU-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)Cl)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Hydroxy-2-mercapto-6-[2-naphthylthio]quinazoline](/img/structure/B12920303.png)
![N-[(2S)-6-Oxopiperidine-2-carbonyl]-1-prop-2-en-1-yl-L-histidine](/img/structure/B12920306.png)
![N-[(3-Oxo-2,3-dihydro-1H-isoindol-1-ylidene)methyl]benzamide](/img/structure/B12920307.png)

![3-(6-Methoxypyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12920321.png)




![[2,2'-Biquinolin]-4-amine, N-(4-methylphenyl)-](/img/structure/B12920371.png)


![2,5-Dimethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12920397.png)

